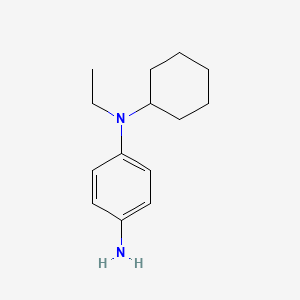

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine: is an organic compound with the molecular formula C14H22N2. It is known for its applications in various industrial processes, particularly as an antioxidant in rubber production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine typically involves the reaction of aniline with cyclohexylamine under specific conditions. The process includes:

Reagents: Aniline, cyclohexylamine, and a suitable catalyst.

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Corticotropin-Releasing Factor Receptor Antagonism

One of the significant applications of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is its role as a corticotropin-releasing factor (CRF) receptor antagonist. This property makes it potentially useful in treating conditions related to stress and anxiety disorders. The compound has been studied for its efficacy in managing symptoms associated with anxiety and depression by modulating the CRF system, which plays a crucial role in the body’s stress response .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds have shown potential in treating allergic disorders, such as urticaria and rhinitis, as well as conditions like mastocytosis. Furthermore, they may provide relief from pain and discomfort associated with various inflammatory responses .

Gastrointestinal Disorders

The compound has also been investigated for its potential to alleviate gastrointestinal disorders, including irritable bowel syndrome. Its ability to modulate neurogenic inflammation may contribute to its therapeutic effects in this area .

Material Science Applications

Building Blocks for Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. Researchers utilize this compound to synthesize various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Polymer Chemistry

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. These compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The ability to modify polymer characteristics makes these compounds attractive for developing advanced materials with specific functionalities .

Case Study 1: CRF Antagonists

A study demonstrated that certain derivatives of this compound effectively reduced anxiety-like behaviors in animal models. The research involved administering varying doses of the compound and assessing behavioral changes using the elevated plus-maze test. Results indicated a significant reduction in anxiety-related behaviors at optimal doses, suggesting its potential utility in clinical settings for treating anxiety disorders .

Case Study 2: Anti-inflammatory Applications

In another investigation focusing on allergic disorders, researchers evaluated the anti-inflammatory effects of this compound derivatives on mast cells. The study showed that these compounds inhibited mast cell activation and degranulation in vitro, leading to reduced histamine release and inflammation markers. This finding supports their potential application in developing treatments for allergic reactions .

Wirkmechanismus

The mechanism by which N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine exerts its effects involves its interaction with free radicals. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals .

Vergleich Mit ähnlichen Verbindungen

N-Phenyl-1,4-benzenediamine: Another antioxidant used in rubber production.

N,N’-Diphenyl-1,4-benzenediamine: Known for its stabilizing properties in polymers.

Uniqueness: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its cyclohexyl and ethyl groups contribute to its stability and effectiveness in various applications .

Biologische Aktivität

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a cyclohexyl group and an ethyl group attached to a benzene ring with two amine functionalities. The synthesis typically involves the following steps:

- Starting Materials : Cyclohexylamine, ethylamine, and benzene-1,4-diamine are commonly used.

- Reaction Conditions : Reactions are conducted under controlled conditions using catalysts and solvents to optimize yield and purity.

- Purification Techniques : Common methods include recrystallization and chromatography to achieve high-purity compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activities or bind to receptors, influencing numerous biological pathways. Specific studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast and prostate cancer models.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. In one study, it showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.

- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have demonstrated reduced neuronal damage in conditions mimicking neurodegenerative diseases.

Table 1: Biological Activity Overview

Research Findings

Recent findings suggest that the compound's effectiveness is linked to its structural properties. The presence of the cyclohexyl and ethyl groups enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Comparative Analysis

When compared to similar compounds lacking these functional groups, this compound shows superior biological activity due to enhanced binding affinity for target enzymes and receptors.

Eigenschaften

IUPAC Name |

4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDARUXWNKRPJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.